A Technical Guide to the Physicochemical Properties of Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
A Technical Guide to the Physicochemical Properties of Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its properties is critical for predicting its behavior in biological systems and for the development of stable and effective pharmaceutical formulations. This document is structured to provide not only the available data but also the scientific rationale and experimental methodologies required for its characterization.
Compound Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
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Chemical Name: methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
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Molecular Formula: C₄H₉N₅[1]
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Molecular Weight: 127.15 g/mol [1]
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CAS Number: 1249712-29-5[1]
The structure comprises a 1-methyltetrazole ring linked via a methylene bridge to a methylamine group. The tetrazole ring is a key feature, known for its bioisosteric resemblance to a carboxylic acid group, which can influence receptor binding and metabolic stability.[2][3][4] The secondary amine introduces a basic center, impacting solubility and potential salt formation.
2D Chemical Structure:
Caption: 2D structure of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Comments and Rationale |
| pKa (acidic - tetrazole NH) | ~4.5 - 5.5 | The tetrazole ring is known to be weakly acidic, with a pKa similar to carboxylic acids.[2][3][5] The exact value is influenced by the substituents. |
| pKa (basic - amine) | ~9.5 - 10.5 | Secondary amines typically exhibit basicity in this range. This value is crucial for understanding its ionization state at physiological pH. |
| logP | -0.5 to 1.0 | The presence of polar nitrogen atoms in the tetrazole ring and the amine group suggests a relatively low octanol-water partition coefficient, indicating some degree of hydrophilicity.[6][7][8] |
| Aqueous Solubility | Likely soluble at acidic pH | The basic amine group will be protonated at acidic pH, forming a more soluble salt. Solubility is expected to be lower at neutral and basic pH. |
| Melting Point (°C) | Not available | Likely a solid at room temperature. For comparison, the related compound 1-methyl-1H-tetrazol-5-amine has a reported melting point of 0°C, though this seems unusually low and may be for a different form.[9] |
| Boiling Point (°C) | Not available | Expected to be relatively high due to hydrogen bonding capabilities and polarity. The related 1-methyl-1H-tetrazol-5-amine has a predicted boiling point of 282.9 °C.[9] |
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended.
Determination of Aqueous Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption and bioavailability. A common and reliable method is the shake-flask method.
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).
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Equilibration: Add an excess amount of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine to a known volume of each buffer in a sealed container.
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Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution at each pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of pKa
The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor interactions. Potentiometric titration is a standard method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic pKa, NaOH for an acidic pKa).
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Titration: Add the titrant in small, precise increments, recording the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data and derive the pKa values.
Determination of the Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the traditional approach.
Protocol: Shake-Flask Method for logP Determination
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
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Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.
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Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
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Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]
Caption: Workflow for Shake-Flask logP Determination.
Stability Profile
The stability of a drug candidate is paramount for its development. Tetrazole-containing compounds can be susceptible to degradation under certain conditions.[10][11]
Key Stability Considerations:
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pH-Dependent Hydrolysis: The amide-like linkage within the tetrazole ring can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. A pH-rate profile study is recommended to identify the pH of maximum stability, which for many pharmaceuticals lies between pH 4 and 8.[11]
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Photostability: Exposure to light, particularly UV radiation, can lead to degradation of the tetrazole ring.[11] Photostability studies should be conducted according to ICH Q1B guidelines.
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Thermal Stability: The thermal stability of tetrazole derivatives can vary significantly based on their substitution.[12] Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature.
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.[10][11]
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Stress Conditions: Subject solutions of the compound to a range of stress conditions, including:
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Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours).[10]
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method that can separate the parent compound from all degradation products.
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Characterization: Identify the structure of any significant degradation products using techniques such as LC-MS/MS and NMR.
Conclusion
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a compound with physicochemical properties that are heavily influenced by its tetrazole and secondary amine functionalities. While specific experimental data is limited, this guide provides a robust framework for its characterization. The predicted properties suggest a relatively polar molecule with pH-dependent solubility. The provided experimental protocols offer a clear path for researchers to determine the precise physicochemical parameters of this compound, which is a critical step in its journey through the drug discovery and development pipeline. A thorough understanding of its stability profile through forced degradation studies will be essential for developing a safe, effective, and stable pharmaceutical product.
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